2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene
Description
Properties
IUPAC Name |
2,4-dichloro-1-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3S2/c21-16-7-9-18(10-8-16)25-20-4-2-1-3-15(20)13-24-12-14-5-6-17(22)11-19(14)23/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZSNTMVWVYXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-chlorothiophenol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then further reacted with 2-[(4-chlorophenyl)sulfanyl]benzyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding thiols or sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene and related compounds:
Detailed Analysis of Structural and Functional Variations
Halogen Effects
- Target vs. 1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene : The substitution of chlorine with fluorine in the latter reduces molecular weight and lipophilicity. Fluorine’s electronegativity may enhance metabolic stability but decrease membrane permeability compared to the target’s dichloro-substituted benzene .
Heterocyclic vs. Aromatic Cores
- Target vs. 2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}phenyl)-5-phenyl-1,3,4-oxadiazole : The oxadiazole ring introduces a planar, electron-deficient heterocycle, which could improve intermolecular interactions (e.g., hydrogen bonding) compared to the target’s purely aromatic system. This may enhance crystallinity or binding specificity in drug design .
Sulfanyl vs. Sulfonyl Linkers
- Target vs. 1-(4-Chlorobenzenesulfonyl)-2-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)benzene : The sulfonyl group in the latter is more oxidized, increasing polarity and reducing nucleophilicity. This could limit thiol-mediated redox activity but improve hydrolytic stability relative to the target’s sulfanyl linkages .
Spacer Group Flexibility
- Target vs. However, this may reduce steric hindrance effects critical for target specificity .
Research Findings and Implications
- Electronic Properties : The target compound’s dichlorobenzene core and sulfanyl groups create a balance between lipophilicity and electron density, favoring interactions with hydrophobic pockets and thiol-containing biomolecules .
- Synthetic Challenges : The steric bulk of the bis-sulfanylmethyl linker may complicate purification, as seen in related compounds requiring column chromatography for isolation .
Biological Activity
2,4-Dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene, a complex organic compound with the chemical formula , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on anticancer, antibacterial, and antioxidant activities, supported by various studies and findings.
Chemical Structure
The compound features a dichlorobenzene core substituted with sulfanyl groups and chlorophenyl moieties. This unique structure is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study highlighted that related chalcone derivatives containing the 2,4-dichlorobenzene sulfonamide structure showed notable cytotoxic effects against several human cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical cancer) | 0.89 - 9.63 |
| HL-60 (Acute promyelocytic leukemia) | 0.60 - 19.99 |
| AGS (Gastric adenocarcinoma) | Highest activity observed |
The most potent derivative demonstrated an IC50 value of approximately 0.89 µg/mL against AGS cells, indicating strong growth inhibition. The mechanism of action appears to involve cell cycle arrest in the subG0 phase and induction of apoptosis through mitochondrial membrane depolarization and activation of caspases .
The biological activity of the compound is linked to its ability to induce apoptosis via both intrinsic and extrinsic pathways. The activation of caspases - specifically caspase-8 and caspase-9 - was significantly increased in treated cells, suggesting that the compound triggers programmed cell death effectively .
Antibacterial Properties
In addition to anticancer effects, the compound's derivatives were evaluated for antibacterial activity. The minimum inhibitory concentration (MIC) values were found to be greater than 500 µg/mL for various bacterial strains tested, indicating limited antibacterial efficacy compared to standard antibiotics .
Antioxidant Activity
Antioxidant properties were assessed using DPPH and ABTS radical scavenging assays. The compounds displayed dose-dependent antiradical effects, with some derivatives achieving significant inhibition levels comparable to known antioxidants like oleanolic acid .
Case Studies and Research Findings
- Study on Cell Cycle Arrest : A derivative of the compound was shown to significantly arrest the cell cycle at concentrations above 5 µg/mL, leading to increased late apoptotic cell populations .
- Caspase Activation : In treated cancer cells, caspase activity levels increased markedly, supporting the hypothesis that the compound induces apoptosis through mitochondrial pathways .
- Comparative Analysis : When compared with other known anticancer agents such as oxaliplatin, the tested compounds exhibited comparable or superior apoptotic effects at similar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
